molecular formula C12H16N2O4 B2496152 4-Methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-2-carboxylic acid CAS No. 1397243-33-2

4-Methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-2-carboxylic acid

Cat. No.: B2496152
CAS No.: 1397243-33-2
M. Wt: 252.27
InChI Key: GOMIDJDVIPLRQV-UHFFFAOYSA-N
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Description

4-Methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-2-carboxylic acid is a pyridine-based carboxylic acid derivative featuring a methyl group at the 4-position and a tert-butoxycarbonylamino (Boc-protected amino) group at the 5-position.

Properties

IUPAC Name

4-methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O4/c1-7-5-8(10(15)16)13-6-9(7)14-11(17)18-12(2,3)4/h5-6H,1-4H3,(H,14,17)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOMIDJDVIPLRQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1NC(=O)OC(C)(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-2-carboxylic acid (commonly referred to as a pyridine derivative) has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, structure-activity relationships (SAR), and relevant case studies.

The compound's molecular formula is C16H23N3O4C_{16}H_{23}N_{3}O_{4} with a molecular weight of 321.38 g/mol. Its structure includes a pyridine ring substituted with a carboxylic acid and an amide functional group, which are critical for its biological activity.

PropertyValue
Molecular FormulaC₁₆H₂₃N₃O₄
Molecular Weight321.38 g/mol
IUPAC NameThis compound
AppearancePowder

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the pyridine core and subsequent functionalization to introduce the carboxylic acid and amide groups. Various synthetic routes have been explored to optimize yield and purity.

Research indicates that this compound exhibits biological activity primarily through its interaction with specific receptors involved in various signaling pathways. For instance, it has been identified as a potential antagonist for the calcitonin gene-related peptide (CGRP) receptor, which plays a significant role in pain signaling and migraine pathophysiology .

In Vitro Studies

In vitro studies have demonstrated that derivatives of this compound can inhibit certain kinases associated with inflammatory responses. For example, one study reported that structural analogs displayed IC50 values as low as 210 nM against TANK-binding kinase 1 (TBK1), suggesting that modifications to the A-ring substituents can enhance selectivity towards specific kinases .

In Vivo Studies

In vivo experiments have shown promising results regarding weight loss and insulin sensitization in obese mice models treated with analogs of this compound. These studies highlighted the potential for therapeutic applications in metabolic disorders .

Case Studies

  • CGRP Receptor Antagonism : A patent describes the use of similar pyridine derivatives as CGRP receptor antagonists, indicating their potential utility in treating migraines .
  • Kinase Inhibition : A study on substituted 2-amino-pyridine derivatives revealed their ability to inhibit kinases involved in inflammatory pathways, showcasing their versatility as therapeutic agents against obesity-related complications .
  • Synthesis and Catalysis : Another research article highlighted the use of pyridine carboxylic acids as effective catalysts in organic synthesis, demonstrating their broader applicability beyond medicinal chemistry .

Scientific Research Applications

Enzyme Inhibition

One of the most notable applications of this compound is its role as an inhibitor of specific protein kinases, particularly CSNK2A (casein kinase 2 alpha). This enzyme is involved in critical cellular processes such as proliferation and survival. Studies have demonstrated that modifications to the amino substituents of the compound can enhance its potency and selectivity against CSNK2A, with reported IC50 values below 1 µM in cellular assays.

Antiviral Properties

Recent research indicates that derivatives of this compound may exhibit antiviral activity, particularly against coronaviruses. In vitro assays have shown that it can inhibit viral replication at low micromolar concentrations, suggesting potential therapeutic applications in treating viral infections such as those caused by Mouse Hepatitis Virus (MHV) .

Case Study 1: CSNK2A Inhibition

In a comprehensive study evaluating various analogs of pyridine derivatives, 4-Methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-2-carboxylic acid was assessed for its ability to inhibit CSNK2A. Utilizing the NanoBRET assay to measure target engagement, researchers found that structural modifications led to enhanced cellular activity and potent inhibition, indicating its potential as a therapeutic agent in cancer treatment.

Case Study 2: Antiviral Efficacy

Research on naphthyridine analogs, including this compound, revealed significant antiviral activity against viral strains such as MHV. The compounds demonstrated IC50 values comparable to established antiviral agents, highlighting their potential for further development as therapeutic agents against viral infections .

Summary of Biological Activities

Activity Type Observed Effects References
CSNK2A InhibitionIC50 values < 1 µM in cell assays
Antiviral ActivityEffective against Mouse Hepatitis Virus
Enzyme InteractionsModulates enzyme-substrate interactions

Comparison with Similar Compounds

Structural Features and Substituent Effects

The compound’s pyridine core distinguishes it from analogs with fused heterocycles (e.g., pyrrolo- or thiazolopyridines). Key structural comparisons include:

Compound Name Core Structure Substituents Key Structural Notes
Target Compound Pyridine 4-Methyl, 5-Boc-amino Boc group enhances steric bulk and stability
1H-Pyrrolo[2,3-c]pyridine-2-carboxylic acid Pyrrolopyridine None Fused pyrrole ring increases π-conjugation
5-Chloro-pyrrolopyridine-2-carboxylic acid Pyrrolopyridine 5-Chloro Electron-withdrawing Cl alters reactivity
5-Methoxy-pyrrolopyridine-2-carboxylic acid Pyrrolopyridine 5-Methoxy Electron-donating OMe influences solubility
5-Hydroxy-2-Boc-amino-pentanoic acid Pentanoic acid 5-Hydroxy, Boc-amino Aliphatic chain reduces rigidity
2-Chloro-6-methylpyrimidine-4-carboxylic acid Pyrimidine 2-Chloro, 6-methyl Pyrimidine core offers distinct H-bonding sites

Key Observations :

  • The Boc group in the target compound likely improves stability against hydrolysis compared to unprotected amino groups, as seen in related Boc-protected acids .
  • Methyl and Boc substituents may reduce solubility in polar solvents compared to methoxy or hydroxy analogs .

Physical and Chemical Properties

Property Target Compound (Inferred) 5-Hydroxy-2-Boc-amino-pentanoic Acid 2-Chloro-6-methylpyrimidine-4-carboxylic Acid
Molar Mass (g/mol) ~265–280 (estimated) 233.26 Not provided
Physical State Likely crystalline solid Powder Not reported
Stability Stable under inert conditions Incompatible with strong oxidizers Likely stable; Cl may increase reactivity
Decomposition Products CO2, NOx (similar to ) CO2, NOx Not reported

Research Implications and Gaps

  • Synthetic Challenges : The Boc group’s steric bulk may complicate coupling reactions compared to smaller substituents (e.g., Cl or OMe).
  • Data Limitations : Stability, solubility, and toxicity data for the target compound are absent; further experimental studies are needed.

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